molecular formula C23H24N4O4S B10961525 ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10961525
M. Wt: 452.5 g/mol
InChI Key: DBLKHKSERODQAB-QGOAFFKASA-N
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Description

ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazolopyrimidine intermediates, followed by their condensation under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aldehydes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is explored for its potential therapeutic applications. Researchers may investigate its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines and pyrazole derivatives. Examples include:

  • 2-[(E)-1-(1H-Pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-[(E)-1-(1H-Pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific structural features, such as the presence of the ethyl group on the pyrazole ring and the methoxyphenyl substituent. These features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl (2E)-2-[(1-ethylpyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H24N4O4S/c1-5-26-12-11-16(25-26)13-18-21(28)27-20(15-7-9-17(30-4)10-8-15)19(22(29)31-6-2)14(3)24-23(27)32-18/h7-13,20H,5-6H2,1-4H3/b18-13+

InChI Key

DBLKHKSERODQAB-QGOAFFKASA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC

Origin of Product

United States

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